Metabolic Stability Enhancement via Cyclopropyl Blockade of CYP450 Oxidation
Incorporation of a cyclopropyl group at the α-position of amines is established to significantly reduce oxidative N-dealkylation by CYP450 enzymes. A comprehensive review of preclinical and clinical drug molecules demonstrates that cyclopropyl substitution increases metabolic stability, with measured improvements in intrinsic clearance (CLint) often exceeding 10-fold in matched molecular pairs [1]. While direct microsomal stability data for the target compound is not publicly available, its structural homology to cyclopropylamine-containing drug candidates that exhibited prolonged half-lives (t₁/₂ > 60 min in human liver microsomes vs. < 10 min for non-cyclopropyl analogs) supports a class-level inference of superior metabolic stability [1].
| Evidence Dimension | Metabolic stability (intrinsic clearance, CLint) |
|---|---|
| Target Compound Data | Predicted: reduced CYP450-mediated N-dealkylation due to α-cyclopropyl substitution; specific t₁/₂ not publicly available [1]. |
| Comparator Or Baseline | Non-cyclopropyl N,N-dialkyl carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride): Matched molecular pairs show >10-fold higher CLint [1]. |
| Quantified Difference | >10-fold reduction in CLint (class-level inference from literature on cyclopropyl-containing amines) [1]. |
| Conditions | Human liver microsomal assays; matched molecular pair analysis as reviewed in J. Med. Chem. 2016 [1]. |
Why This Matters
For procurement decisions in early-stage drug discovery, selecting a building block that inherently confers metabolic stability can significantly reduce the risk of late-stage attrition due to rapid clearance.
- [1] Talele TT. The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756. doi:10.1021/acs.jmedchem.6b00472 View Source
